(3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N4O3/c1-4-30-16-7-6-15(12-17(16)31-5-2)20(29)28-10-8-27(9-11-28)19-13-18(21(22,23)24)25-14(3)26-19/h6-7,12-13H,4-5,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGUOGVYBYUPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity by reviewing relevant studies, highlighting its mechanisms of action, and summarizing findings from various research efforts.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key features:
- Functional Groups: The presence of a diethoxyphenyl group and a piperazine moiety suggests potential interactions with various biological targets.
- Trifluoromethyl Group: This group may enhance lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity
- In vitro studies have shown that derivatives of similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancer cells. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against these cell lines, suggesting significant cytotoxic potential .
- Mechanisms of action include induction of apoptosis and cell cycle arrest at the G2/M phase, primarily through tubulin polymerization inhibition .
- Anti-inflammatory Effects
- Antimicrobial Properties
Table 1: Summary of Biological Activities
| Activity Type | Cell Line / Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.99 | Induction of apoptosis, tubulin inhibition |
| A549 | 0.054 | Cell cycle arrest at G2/M phase | |
| Anti-inflammatory | In vitro models | N/A | NF-kB pathway inhibition |
| Antimicrobial | Various bacterial strains | N/A | Potential disruption of bacterial membranes |
Case Study 1: Anticancer Activity
In a study exploring the anticancer potential of similar compounds, researchers synthesized derivatives and evaluated their cytotoxicity against multiple cancer cell lines. The study found that modifications to the piperazine moiety significantly influenced biological activity, with some derivatives exhibiting enhanced potency compared to established chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. It was found that specific substitutions on the phenyl ring could modulate the compound's ability to inhibit pro-inflammatory cytokines in macrophage models. This suggests a promising avenue for developing novel anti-inflammatory agents based on this scaffold .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-II (COX-II), an enzyme involved in inflammatory processes. COX-II inhibitors are crucial in developing anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Case Study : A study published in ACS Omega explored various derivatives of diaryl heterocycles, including compounds similar to (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone. These derivatives exhibited significant anti-inflammatory effects with IC50 values demonstrating their potency against COX-II .
Anticancer Potential
The compound's structure suggests it may interact with various biological targets implicated in cancer progression. Pyrimidine derivatives have been extensively studied for their role in inhibiting fibroblast growth factor receptors (FGFRs), which are overexpressed in several cancers.
Research Findings : A publication on the design and synthesis of pyrazolo[3,4-d]pyridazinone derivatives indicated that modifications similar to those found in this compound could enhance selectivity towards FGFRs, suggesting a pathway for anticancer drug development .
Neurological Applications
The piperazine moiety is often associated with neuroactive compounds. Research indicates that derivatives of piperazine can exhibit anxiolytic and antidepressant effects.
Example Application : In the context of neurological disorders, compounds structurally related to this compound have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like anxiety and depression .
Data Table: Summary of Research Findings
Chemical Reactions Analysis
Key Steps:
-
Pyrimidine Ring Formation :
A Suzuki-Miyaura coupling reaction between methyl 6-chloro-2-methylpyrimidine-4-carboxylate and a boronic ester derivative introduces the trifluoromethylphenyl group . -
Piperazine Coupling :
The pyrimidine intermediate reacts with tert-butyl piperazine-1-carboxylate via amide bond formation using propylphosphonic anhydride (T3P®) . -
Deprotection :
The tert-butoxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) . -
Final Methanone Formation :
The deprotected piperazine reacts with 3,4-diethoxyphenyl carbonyl chloride under basic conditions .
Functional Group Reactivity
The compound’s reactivity is dominated by:
-
Piperazine Nitrogen : Participates in nucleophilic substitution (e.g., sulfonylation, alkylation) .
-
Pyrimidine Ring : Susceptible to electrophilic aromatic substitution at electron-deficient positions.
-
Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but is chemically inert under standard conditions.
Sulfonylation
Piperazine reacts with sulfonyl chlorides to form sulfonamide derivatives :
textR-SO₂Cl + Piperazine → R-SO₂-Piperazine + HCl
N-Alkylation
The secondary amine in piperazine undergoes alkylation with alkyl halides :
textR-X + Piperazine → R-Piperazine + HX
Hydrolysis
The ethoxy groups on the phenyl ring can be hydrolyzed under acidic or basic conditions:
text3,4-Diethoxyphenyl → 3,4-Dihydroxyphenyl (under H⁺/OH⁻)
-
Conditions : HCl/NaOH, elevated temperatures.
Stability Under Reaction Conditions
-
Thermal Stability : Stable up to 220°C (melting point observed at 221–222°C for analogous compounds) .
-
pH Sensitivity : Degrades in strong acids (pH < 2) or bases (pH > 12) .
Catalytic and Solvent Effects
Side Reactions and Byproducts
-
Incomplete Deprotection : Residual Boc groups may persist if TFA exposure is insufficient .
-
Over-Alkylation : Excess alkylating agents can lead to quaternary ammonium salts .
-
Oxidation : Piperazine may oxidize to form N-oxide derivatives under harsh conditions.
Analytical Characterization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural motifs with the target molecule, particularly the piperazine-linked heterocyclic systems and aromatic substituents:
Compound A :
(4-ethylphenyl)(4-{1-(4-fluorophenyl)-3-methyl-6-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)methanone
- Key Features: Pyrazolo[3,4-d]pyrimidine core (vs. pyrimidine in the target compound). 4-Fluorophenyl and 4-methylbenzyl substituents (vs. 3,4-diethoxyphenyl and trifluoromethylpyrimidine). Ethylphenyl group on the methanone (vs. diethoxyphenyl).
- Implications :
- The pyrazolo-pyrimidine core may enhance kinase inhibition due to planar rigidity.
- Fluorophenyl groups improve lipophilicity, while methylbenzyl substituents increase steric bulk.
Compound B :
4-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine
- Key Features: Thieno[2,3-d]pyrimidine scaffold (vs. pyrimidine). 3,4-Dichlorophenyl and 4-fluorophenyl groups (vs. diethoxyphenyl and trifluoromethylpyrimidine). Sulfur atom in the thieno ring (vs. carbon in pyrimidine).
Comparative Data Table
Research Findings and Functional Insights
Target Compound: The 3,4-diethoxyphenyl group enhances solubility compared to halogenated analogues (e.g., Compound B’s dichlorophenyl), which may improve bioavailability. The trifluoromethyl group on the pyrimidine ring increases metabolic stability by resisting oxidative degradation, a common issue with non-fluorinated analogues .
Compound A :
- The pyrazolo-pyrimidine scaffold demonstrates higher affinity for kinase ATP-binding pockets in preclinical studies, though its bulkier substituents (e.g., methylbenzyl) may limit blood-brain barrier penetration .
Compound B: The thieno-pyrimidine core’s sulfur atom contributes to π-stacking interactions, but the dichlorophenyl group’s high lipophilicity may necessitate formulation adjustments for oral administration .
Notes on Comparative Limitations
- Lack of Direct Studies: No head-to-head experimental data exist for these compounds; comparisons are extrapolated from structural and computational analyses.
- Theoretical Predictions : LogP and solubility values are calculated using software (e.g., ChemAxon), requiring experimental validation.
- Functional Group Trade-offs : While fluorinated and ethoxy groups improve drug-like properties, they may introduce synthetic challenges or off-target effects.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing (3,4-Diethoxyphenyl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone?
- Methodological Answer: Synthesis typically involves coupling a substituted pyrimidine core (e.g., 2-methyl-6-(trifluoromethyl)pyrimidin-4-amine) with a functionalized piperazine derivative. Acylation reactions using carbonyl chloride intermediates are common for attaching the 3,4-diethoxyphenyl moiety. Key steps include:
- Nucleophilic substitution to introduce the pyrimidine group into the piperazine ring .
- Schotten-Baumann acylation for ketone bond formation between the aryl group and piperazine .
- Purification via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and characterization using / NMR and HRMS .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer: Structural validation employs:
- Spectroscopic techniques : NMR (to confirm aryl and piperazine proton environments), NMR (for trifluoromethyl group verification), and IR spectroscopy (to identify carbonyl stretching at ~1650–1700 cm) .
- X-ray crystallography : Resolves bond angles and confirms the spatial arrangement of the diethoxyphenyl and pyrimidine groups .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. What preliminary biological assays are recommended to screen this compound's activity?
- Methodological Answer: Initial screening includes:
- Enzyme inhibition assays : Test against kinases or receptors structurally related to the pyrimidine/piperazine scaffold (e.g., tyrosine kinases) using fluorescence-based or radiometric methods .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293, HepG2) to assess IC values .
- Solubility and stability studies : HPLC-UV to evaluate compound stability in PBS (pH 7.4) and DMSO .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Methodological Answer:
- Design of Experiments (DoE) : Use a factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, a 2 factorial design evaluates the impact of temperature (25°C vs. 60°C), solvent (DMF vs. THF), and base (KCO vs. EtN) on yield .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >85% yield .
- In-line analytics : Employ FTIR or Raman spectroscopy to monitor reaction progress in real time .
Q. What computational strategies are effective for predicting binding modes of this compound to biological targets?
- Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., kinase ATP-binding pockets). Focus on interactions between the trifluoromethyl group and hydrophobic residues .
- Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions .
Q. How should researchers address contradictory data in bioactivity studies (e.g., high in vitro potency vs. low in vivo efficacy)?
- Methodological Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability issues .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may deactivate the compound .
- Dose-response refinement : Conduct PK/PD modeling to align dosing regimens with target engagement thresholds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
